4-Phenyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyloxolane-2-carboxylic acid is a chemical compound with the molecular formula C11H12O3 . It is a type of carboxylic acid derivative .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of heterogeneous and homogeneous catalysts . The process can involve the reduction of carboxylic acid derivatives, with molecular hydrogen as the reducing agent . The synthesis can also involve the use of different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid functional group . This group is attached to a phenyl group and an oxolane ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. They can involve the addition of a carboxylate to a P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.21 . It is an oil at room temperature . The InChI code for this compound is 1S/C11H12O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) .Scientific Research Applications
Coordination Chemistry and Structural Diversity
The ether-bridged aromatic carboxylic acid, such as 2-(2-carboxyphenoxy)terephthalic acid, serves as a versatile building block in the synthesis of novel coordination compounds. These compounds exhibit a wide range of structural diversity, including discrete 0D dimers, 1D and 2D coordination polymers, as well as 3D metal–organic frameworks (MOFs). The structural variety is influenced by factors like metal type, counter anion, deprotonation degree of the carboxylic acid, and auxiliary ligands used in the assembly process (Gu et al., 2017).
Luminescence Sensing and Photocatalytic Properties
Several of these coordination compounds, especially MOFs, demonstrate interesting luminescence properties. For instance, a specific MOF can act as a sensitive material for the detection of Fe3+ ions in aqueous solutions through luminescence quenching effects. This highlights the potential of these compounds in environmental sensing and monitoring applications. Moreover, certain coordination polymers are promising photocatalysts for the UV-light-driven degradation of organic dye pollutants, such as methylene blue, indicating their applicability in water purification and environmental remediation (Gu et al., 2018).
Magnetic Properties
The magnetic properties of these coordination compounds have been explored, revealing antiferromagnetic interactions between adjacent metal centers in some cases. This aspect of research indicates potential applications in magnetic materials and devices, which could be crucial for information storage technologies.
Antimicrobial and Antioxidant Activities
Amide derivatives of 1,3-dioxolane, which could be structurally related to 4-Phenyloxolane-2-carboxylic acid, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds showed promising results against various strains of bacteria and fungi, as well as significant antioxidant properties. Such findings suggest their potential in pharmaceutical applications and as components in materials designed to resist microbial growth or oxidative degradation (Begum et al., 2019).
Polymer Science
In polymer science, carboxylic acid-functionalized fullerenes have been investigated as interfacial layer materials in solar cells, showcasing how modifications at the molecular level can significantly impact the performance of photovoltaic devices. The introduction of carboxylic acid groups improves the wetting properties with organic photoactive layers, leading to enhanced device efficiency (Choi et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRJJVVTVELDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934442-03-1 |
Source
|
Record name | 4-phenyloxolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.